Cas no 879862-14-3 (N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
![N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/879862-14-3x500.png)
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 化学的及び物理的性質
名前と識別子
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- 879862-14-3
- Z51053383
- EN300-26687322
- AKOS034416742
- N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
-
- インチ: 1S/C17H20N6O/c1-13-5-7-14(8-6-13)16-20-22-23(21-16)11-15(24)19-17(12-18)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,19,24)
- InChIKey: JQDXVCFWGVGGBM-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1N=NC(C2C=CC(C)=CC=2)=N1)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 324.16985928g/mol
- どういたいしつりょう: 324.16985928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 96.5Ų
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687322-0.05g |
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide |
879862-14-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamideに関する追加情報
N-(1-Cyanocyclohexyl)-2-[5-(4-Methylphenyl)-2H-1,2,3,4-Tetrazol-2-yl]acetamide: A Comprehensive Overview
N-(1-Cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS No. 879862-14-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyanocyclohexyl group and a tetrazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The cyanocyclohexyl group is a cyclic structure with a cyano (-CN) functional group attached to the cyclohexane ring. This group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive feature in drug design. The tetrazole moiety, on the other hand, is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are widely used in pharmaceuticals due to their ability to act as bioisosteres of carboxylic acids and their potential to modulate various biological targets.
In recent years, N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has been studied for its potential as an inhibitor of specific enzymes and receptors. One of the key areas of research has been its activity as an inhibitor of angiotensin-converting enzyme (ACE). ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to reduce blood pressure and improve cardiac function. Studies have shown that this compound exhibits potent ACE inhibitory activity, making it a promising candidate for further development in this therapeutic area.
Beyond its potential as an ACE inhibitor, N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various mediators and signaling pathways. The compound's ability to modulate these pathways has been explored in preclinical studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The pharmacokinetic properties of N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide have also been evaluated. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is crucial for its potential use as an oral medication. Additionally, the compound shows low toxicity in preclinical models, further supporting its safety profile.
In terms of clinical development, N-(1-cyanocyclohexyl-2-[5-(4-
The structural versatility of N-(1-cyancyclohexyl-)2-[5-(4-methylphenyl-)2H-,1,,3,-tetrazol-y)
In conclusion, N-(1-cyancyclohexy-)l-)0-[5-(4-myelpheny-)0H-,0,,,-tetrazo-y)
879862-14-3 (N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide) 関連製品
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